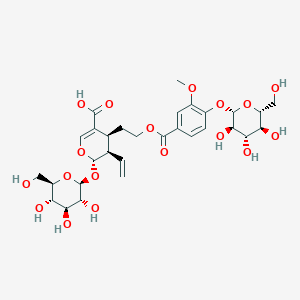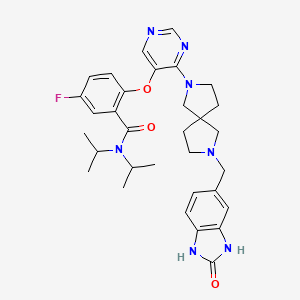
Menin-MLL inhibitor 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Menin-MLL inhibitor 4 is a small molecule inhibitor designed to disrupt the interaction between menin and mixed-lineage leukemia (MLL) proteins. By inhibiting this interaction, this compound aims to reverse the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for treating acute leukemias .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The final steps often involve coupling reactions to attach specific functional groups that enhance the inhibitor’s potency and selectivity .
Industrial Production Methods: Industrial production of Menin-MLL inhibitor 4 requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (such as temperature, pressure, and solvent choice), and implementing purification techniques like crystallization and chromatography . The goal is to produce the compound in large quantities while maintaining its efficacy and safety profile.
Analyse Chemischer Reaktionen
Types of Reactions: Menin-MLL inhibitor 4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are intermediates in the synthesis of this compound .
Wissenschaftliche Forschungsanwendungen
Menin-MLL inhibitor 4 has a wide range of scientific research applications, including:
Wirkmechanismus
Menin-MLL inhibitor 4 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This disruption leads to the downregulation of oncogenic gene expression, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of leukemia cells . The inhibitor’s binding to menin also reduces the trimethylation of histone H3 at lysine 4 (H3K4me3) and dimethylation at lysine 79 (H3K79me2), further inhibiting the leukemogenic activity of MLL fusion proteins .
Vergleich Mit ähnlichen Verbindungen
Menin-MLL inhibitor 4 is unique in its high affinity and selectivity for the menin-MLL interaction. Similar compounds include:
SNDX-5613 (Revumenib): Another menin inhibitor with promising clinical efficacy in treating acute leukemias.
KO-539 (Ziftomenib): A menin inhibitor with a different chemical structure but similar therapeutic potential.
MI-2 and MI-3: Early-generation menin inhibitors that provided the foundation for the development of more potent and selective inhibitors like this compound.
This compound stands out due to its optimized binding properties and enhanced efficacy in preclinical and clinical studies .
Eigenschaften
Molekularformel |
C32H38FN7O3 |
|---|---|
Molekulargewicht |
587.7 g/mol |
IUPAC-Name |
5-fluoro-2-[4-[7-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]-2,7-diazaspiro[4.4]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C32H38FN7O3/c1-20(2)40(21(3)4)30(41)24-14-23(33)6-8-27(24)43-28-15-34-19-35-29(28)39-12-10-32(18-39)9-11-38(17-32)16-22-5-7-25-26(13-22)37-31(42)36-25/h5-8,13-15,19-21H,9-12,16-18H2,1-4H3,(H2,36,37,42) |
InChI-Schlüssel |
CWUVQWYYRPWMBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CCC4(C3)CCN(C4)CC5=CC6=C(C=C5)NC(=O)N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12432049.png)
![(4R)-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12432053.png)
amine](/img/structure/B12432057.png)
![(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B12432060.png)
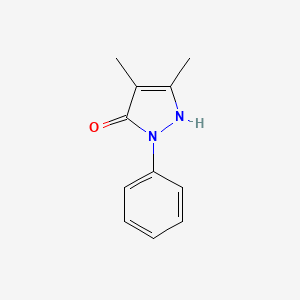
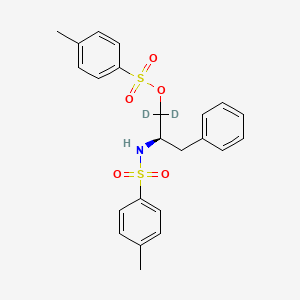
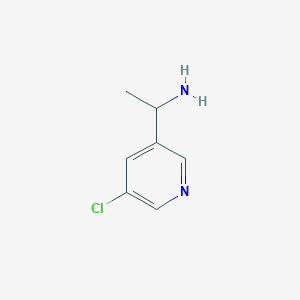

![(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12432091.png)


![2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B12432104.png)
![3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B12432114.png)
